molecular formula C12H11BClNO3 B2765816 2-Benzyloxy-3-chloropyridine-4-boronic acid CAS No. 1987879-13-9

2-Benzyloxy-3-chloropyridine-4-boronic acid

Cat. No.: B2765816
CAS No.: 1987879-13-9
M. Wt: 263.48
InChI Key: TWTQTIJOPRSDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Benzyloxy-3-chloropyridine-4-boronic acid typically involves the reaction of 2-benzyloxy-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity . Industrial production methods may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Benzyloxy-3-chloropyridine-4-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Benzyloxy-3-chloropyridine-4-boronic acid can be compared with other boronic acids such as:

These compounds share similar reactivity patterns but differ in their specific substituents and applications. The unique combination of the benzyloxy and chloropyridine groups in this compound provides distinct reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQTIJOPRSDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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